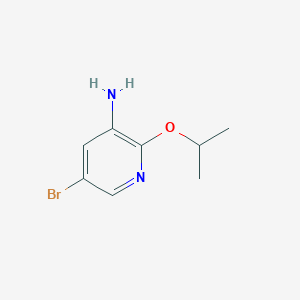

5-Bromo-2-(propan-2-yloxy)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

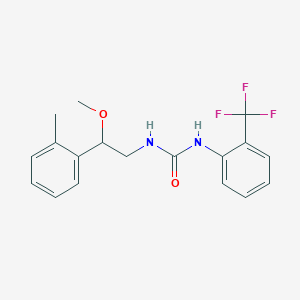

“5-Bromo-2-(propan-2-yloxy)pyridin-3-amine” is a chemical compound with the CAS Number: 1250146-54-3 . It has a molecular weight of 231.09 . The IUPAC name for this compound is 5-bromo-2-isopropoxy-3-pyridinamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.09 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .Aplicaciones Científicas De Investigación

Enzymatic Strategies in Synthesis

- Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, a category that includes compounds like 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. These strategies are valuable for synthesizing precursors of antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

Novel Pyridine Derivatives and Biological Activities

- Ahmad et al. (2017) utilized a Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including those related to 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. These compounds were analyzed for their biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Amination and Palladium Catalysis

- Ji et al. (2003) studied the amination of polyhalopyridines, an area relevant to the synthesis of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. Their work highlights the role of palladium catalysis in achieving high yields and chemoselectivity (Ji et al., 2003).

Synthesis of Hemilabile Ligands

- Nyamato et al. (2015) focused on synthesizing (imino)pyridine ligands, a class of compounds to which 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine is related. These ligands have applications in catalysis, particularly in ethylene dimerization processes (Nyamato et al., 2015).

Herbicidal Applications

- Yang and Lu (2010) explored the synthesis of herbicidal compounds, including derivatives of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. These compounds are key ingredients in oilseed rape herbicides, demonstrating the agricultural applications of such chemicals (Yang & Lu, 2010).

Amination of Bromoethoxypyridines

- Hertog, Pieterse, and Buurman (1963) investigated the amination of bromoethoxypyridines, which is directly related to the chemistry of 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine. This research provides insights into the behavior of similar compounds under amination conditions (Hertog, Pieterse, & Buurman, 1963).

Antitumor Properties of Nicotinamide Derivatives

- Girgis, Hosni, and Barsoum (2006) synthesized nicotinamide derivatives related to 5-Bromo-2-(propan-2-yloxy)pyridin-3-amine and screened them for antitumor properties. They found significant in vitro antitumor activities, suggesting potential medical applications (Girgis, Hosni, & Barsoum, 2006).

Safety and Hazards

The compound is associated with certain hazard statements, including H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . These codes refer to specific safety and handling guidelines as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Mecanismo De Acción

Target of Action

This compound belongs to the class of pyridine amines, which are known to interact with various biological targets.

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Propiedades

IUPAC Name |

5-bromo-2-propan-2-yloxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMPXSXFUKZNRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxyphenyl)-4-(1-propyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2372169.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)

![3-methyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2372177.png)

![(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2372179.png)

![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)

![7-chloro-N-(2-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2372183.png)

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2372184.png)

![6-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2372188.png)

![Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2372192.png)